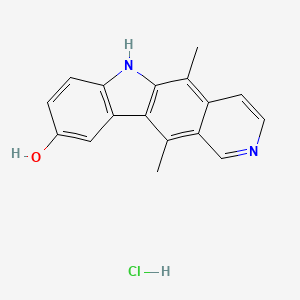

9-Hydroxyellipticin

説明

5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol has been reported in Ochrosia elliptica with data available.

RN given refers to parent cpd

特性

IUPAC Name |

5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c1-9-14-8-18-6-5-12(14)10(2)17-16(9)13-7-11(20)3-4-15(13)19-17/h3-8,19-20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZTWUDDGLIDXSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52238-35-4 (mono-hydrochloride) | |

| Record name | 9-Hydroxyellipticine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051131852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30199153 | |

| Record name | 9-Hydroxyellipticine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51131-85-2 | |

| Record name | 9-Hydroxyellipticine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51131-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Hydroxyellipticine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051131852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Hydroxyellipticine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Hydroxyellipticine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-HYDROXYELLIPTICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G4A3ET6XG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

9-Hydroxyellipticine: An In-Depth Technical Guide on its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxyellipticine (9-HE) is a naturally occurring plant alkaloid, a derivative of ellipticine (B1684216), which has demonstrated significant potential as an anticancer agent. Its multifaceted mechanism of action, targeting fundamental cellular processes in cancer cells, has made it a subject of extensive research. This technical guide provides a comprehensive overview of the core mechanisms by which 9-HE exerts its cytotoxic effects on cancer cells, with a focus on its interaction with DNA, inhibition of topoisomerase II, and modulation of critical signaling pathways. The information presented herein is intended to support further research and drug development efforts in oncology.

Core Mechanisms of Action

9-Hydroxyellipticine's anticancer activity stems from a combination of interconnected mechanisms that ultimately lead to cell cycle arrest and apoptosis. These core mechanisms include:

-

DNA Intercalation and Adduct Formation: 9-HE can insert itself between the base pairs of DNA, a process known as intercalation. This interaction distorts the DNA double helix, interfering with essential processes like replication and transcription.[1][2] Furthermore, 9-HE can be metabolically activated to form reactive intermediates that covalently bind to DNA, forming DNA adducts. This direct DNA damage is a critical initial trigger for the subsequent cellular responses.

-

Topoisomerase II Inhibition: A primary and well-established target of 9-HE is Topoisomerase II (Topo II), an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation.[3][4] 9-HE acts as a Topo II poison by stabilizing the transient "cleavable complex," a state where the enzyme has introduced a double-strand break in the DNA. By preventing the re-ligation of this break, 9-HE leads to the accumulation of permanent DNA double-strand breaks, a highly cytotoxic lesion.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of 9-Hydroxyellipticine has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit cell growth by 50%, are summarized below. It is important to note that IC50 values can vary depending on the cell line, experimental conditions, and assay used.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| L1210 | Mouse Leukemia | High activity | [1] |

| DC-3F | Chinese Hamster Lung | (Sensitive parent) | [3] |

| DC-3F/9-OH-E | 9-HE Resistant Chinese Hamster Lung | (Resistant) | [3] |

Note: Specific IC50 values for a broad range of human cancer cell lines for 9-Hydroxyellipticine are not consistently reported in the reviewed literature. The table reflects the available data, highlighting its activity and the development of resistance.

Cellular Consequences of 9-Hydroxyellipticine Action

The molecular damage induced by 9-HE triggers a cascade of cellular events, culminating in the elimination of cancer cells.

DNA Damage Response and p53 Signaling Pathway

The DNA double-strand breaks induced by 9-HE activate the DNA Damage Response (DDR) pathway. This signaling cascade is primarily orchestrated by the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.[5][6] Upon activation, ATM and ATR phosphorylate a variety of downstream targets, including the checkpoint kinases Chk1 and Chk2.[5][6][7] These kinases, in turn, play a crucial role in activating the tumor suppressor protein p53.[7][8]

Activated p53 acts as a transcription factor, upregulating the expression of genes involved in cell cycle arrest and apoptosis. A key target is the cyclin-dependent kinase inhibitor p21 (WAF1/CIP1), which enforces a G1/S and G2/M cell cycle arrest, providing time for DNA repair.[9][10] If the DNA damage is too extensive to be repaired, p53 promotes apoptosis by upregulating the expression of pro-apoptotic proteins such as Bax.[9][10][11]

The following diagram illustrates the DNA damage response pathway initiated by 9-Hydroxyellipticine.

Caption: DNA Damage Response Pathway Induced by 9-Hydroxyellipticine.

Cell Cycle Arrest

As a direct consequence of the p53-mediated upregulation of p21, cancer cells treated with 9-HE undergo a significant arrest in the G1/S and G2/M phases of the cell cycle. This prevents the replication of damaged DNA and the propagation of mutations.

Quantitative Data on Cell Cycle Distribution

| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Reference |

| PA-1 | Control | 65.4 | 23.1 | 11.5 | [12] |

| PA-1 | ptNPs (100 µg/ml) | 55.2 | 28.3 | 16.5 | [12] |

| PA-1 | ptNPs (200 µg/ml) | 48.7 | 32.5 | 18.8 | [12] |

Note: This table presents example data on cell cycle distribution changes upon treatment with a DNA-damaging agent, illustrating a common outcome of such treatments. Specific quantitative data for 9-Hydroxyellipticine was not available in a consolidated format in the reviewed literature.

Induction of Apoptosis

When DNA damage is irreparable, 9-HE effectively triggers programmed cell death, or apoptosis. The upregulation of the pro-apoptotic protein Bax by p53 is a key event in initiating the intrinsic apoptotic pathway. Bax promotes the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), the executioner enzymes of apoptosis.

Quantitative Data on Apoptosis Induction

| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis | Total Apoptotic Cells (%) | Reference |

| HeLa | Control | 2.1 | 1.5 | 3.6 | [13] |

| HeLa | Compound 9 (2.5 µM) | 4.2 | 2.3 | 6.5 | [13] |

| HeLa | Compound 9 (5.0 µM) | 8.9 | 4.1 | 13.0 | [13] |

| HeLa | Compound 9 (10.0 µM) | 15.6 | 7.8 | 23.4 | [13] |

| HeLa | Compound 9 (20.0 µM) | 22.1 | 11.2 | 33.3 | [13] |

| MCF-7 | Control | 3.2 | 5.35 | 8.55 | [13] |

| MCF-7 | Compound 9 (2.5 µM) | 6.42 | 9.47 | 15.89 | [13] |

| MCF-7 | Compound 9 (5.0 µM) | 12.8 | 18.53 | 31.33 | [13] |

| MCF-7 | Compound 9 (10.0 µM) | 18.2 | 20.57 | 38.77 | [13] |

| MCF-7 | Compound 9 (20.0 µM) | 19.5 | 19.77 | 39.27 | [13] |

The following diagram illustrates the workflow for assessing apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry.

Caption: Experimental Workflow for Apoptosis Detection.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Topoisomerase II Inhibition Assay (DNA Decatenation Assay)

Objective: To determine the inhibitory effect of 9-HE on the catalytic activity of Topoisomerase II.

Principle: Topoisomerase II can unlink the interlocked DNA circles of kinetoplast DNA (kDNA). Inhibitors of the enzyme prevent this decatenation, leaving the kDNA in its catenated form. The different forms of DNA can be separated by agarose (B213101) gel electrophoresis.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) or kDNA, ATP, and an appropriate assay buffer.

-

Inhibitor Addition: Add varying concentrations of 9-Hydroxyellipticine (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a solvent-only control.

-

Enzyme Addition: Initiate the reaction by adding purified human Topoisomerase IIα.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the DNA forms on an agarose gel.

-

Visualization: Stain the gel with a DNA-binding dye (e.g., ethidium (B1194527) bromide) and visualize under UV light. Catenated DNA will remain at the top of the gel, while decatenated DNA will migrate further.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

Objective: To quantify the distribution of cells in different phases of the cell cycle after treatment with 9-HE.

Principle: Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The fluorescence intensity of stained cells is directly proportional to their DNA content. Flow cytometry can then be used to measure the fluorescence of a large population of cells, allowing for the determination of the percentage of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Protocol:

-

Cell Culture and Treatment: Plate cancer cells and treat them with various concentrations of 9-HE for different time points. Include an untreated control.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.

-

RNase Treatment: Treat the cells with RNase A to degrade RNA, which can also be stained by PI.

-

PI Staining: Stain the cells with a solution containing Propidium Iodide.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of DNA content.

-

Data Analysis: Use cell cycle analysis software to deconvolve the histogram and calculate the percentage of cells in each phase.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To detect and quantify apoptotic cells following treatment with 9-HE.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent tag (e.g., FITC) to label these early apoptotic cells. Propidium Iodide is a membrane-impermeable DNA dye that can only enter cells with a compromised cell membrane, characteristic of late apoptotic or necrotic cells. Dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Culture and Treatment: Treat cancer cells with 9-HE at various concentrations and for different durations.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

-

Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry, detecting the fluorescence from both FITC and PI.

-

Data Analysis: The results are typically displayed as a dot plot, with four quadrants representing live, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

9-Hydroxyellipticine is a potent anticancer agent with a well-defined, multi-pronged mechanism of action. Its ability to intercalate into DNA, inhibit the critical enzyme Topoisomerase II, and activate the p53-mediated DNA damage response pathway leads to effective cell cycle arrest and apoptosis in cancer cells. The detailed understanding of these mechanisms, supported by the quantitative data and experimental protocols provided in this guide, offers a solid foundation for the rational design of novel ellipticine derivatives and the development of more effective cancer therapies. Further research focusing on the in vivo efficacy, pharmacokinetic properties, and potential for combination therapies is warranted to fully realize the clinical potential of 9-Hydroxyellipticine and its analogues.

References

- 1. pnas.org [pnas.org]

- 2. Spectroscopic studies of 9-hydroxyellipticine binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reduced DNA topoisomerase II activity and drug-stimulated DNA cleavage in 9-hydroxyellipticine resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of topoisomerase II beta in the resistance of 9-OH-ellipticine-resistant Chinese hamster fibroblasts to topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. p53 deficient cells rely on ATM and ATR-mediated checkpoint signaling through the p38 MAPK/MK2pathway for survival after DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chk2/hCds1 functions as a DNA damage checkpoint in G1 by stabilizing p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of bax, bcl-2, p21 and p53 genes expression variations on cerebellum of BALB/c mice before and after birth under mobile phone radiation exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The expression of p53, p21, Bax and induction of apoptosis in normal volunteers in response to different doses of ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Berry phenolic extracts modulate the expression of p21(WAF1) and Bax but not Bcl-2 in HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

9-Hydroxyellipticin: An In-depth Technical Guide to its Function as a Topoisomerase II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxyellipticin, a derivative of the plant alkaloid ellipticine (B1684216), is a potent anti-cancer agent that primarily functions as a topoisomerase II inhibitor. This technical guide provides a comprehensive overview of its mechanism of action, its effects on key cellular signaling pathways, and detailed experimental protocols for its study. The information presented herein is intended to be a valuable resource for researchers and professionals involved in oncology drug discovery and development.

Mechanism of Action: Topoisomerase II Inhibition

Topoisomerase II enzymes are essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. They function by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then religating the break. This compound exerts its cytotoxic effects by interfering with this catalytic cycle.

The primary mechanism of action of this compound involves the stabilization of the topoisomerase II-DNA cleavage complex. By intercalating into the DNA at the site of enzyme activity, this compound prevents the religation of the DNA strands, leading to an accumulation of double-strand breaks. These persistent DNA lesions trigger downstream cellular responses, including cell cycle arrest and apoptosis, ultimately leading to cancer cell death.

Quantitative Data on Biological Activity

The following table summarizes the available quantitative data for this compound and related compounds.

| Compound | Assay | Target | Cell Line | IC50 Value | Reference |

| Topoisomerase II inhibitor 9 | Topoisomerase II Inhibition | Topo II | - | 0.97 µM | [1] |

| Ellipticine Derivative (ET-1) | DNA Cleavage Inhibition | Topoisomerase IIα | - | <200 µM | [2] |

| Ellipticine Derivative (ET-2) | DNA Cleavage Inhibition | Topoisomerase IIα | - | <200 µM | [2] |

| Ellipticine | DNA Cleavage Inhibition | Topoisomerase IIα | - | >200 µM | [2] |

| Celiptium (Ellipticine derivative) | Cell Growth | - | NCI N417 | 9 µM | |

| Detalliptinium (Ellipticine derivative) | Cell Growth | - | NCI N417 | 8 µM | |

| m-AMSA | Cell Growth | - | NCI N417 | 1 µM |

Signaling Pathways Affected by this compound

This compound modulates several key signaling pathways to induce its anti-cancer effects. The most well-documented of these are the p53 signaling pathway and the intrinsic pathway of apoptosis.

p53 Signaling Pathway

The tumor suppressor protein p53 plays a crucial role in responding to cellular stress, including DNA damage. In response to the DNA double-strand breaks induced by this compound, p53 is activated. Studies have shown that 9-hydroxyellipticine can inhibit the phosphorylation of p53.[3][4] This modulation of p53 activity leads to the transcriptional activation of downstream target genes.

Intrinsic Apoptosis Pathway

The accumulation of DNA damage and the activation of p53 converge on the intrinsic pathway of apoptosis. This pathway is initiated at the mitochondria and involves the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic members of this family, such as Bax, are upregulated by p53 and lead to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which then triggers the activation of a cascade of caspases, the executioners of apoptosis.

MAPK and PI3K/Akt Signaling Pathways

While less directly characterized in the context of this compound, the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways are central to cell survival and proliferation and are often dysregulated in cancer. Topoisomerase II inhibitors can indirectly influence these pathways. DNA damage-induced stress can activate stress-activated protein kinases (SAPKs) within the MAPK family, such as JNK and p38, which can contribute to apoptosis. The PI3K/Akt pathway is a key pro-survival pathway, and its inhibition can sensitize cancer cells to chemotherapy. The precise interplay between this compound and these pathways warrants further investigation.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the study of this compound.

Topoisomerase II DNA Decatenation Assay

This assay measures the ability of topoisomerase II to separate catenated (interlocked) DNA circles, a process that is inhibited by this compound.

Materials:

-

Human Topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M NaCl, 100 mM MgCl2, 5 mM DTT, 1 mg/mL BSA)

-

10x ATP Solution (10 mM)

-

This compound stock solution (in DMSO)

-

Stop Buffer/Loading Dye (e.g., 40% sucrose, 1% SDS, 0.5 mg/mL bromophenol blue)

-

TAE or TBE buffer

-

Ethidium (B1194527) bromide or other DNA stain

Procedure:

-

Prepare a reaction mixture on ice containing:

-

x µL 10x Topo II Assay Buffer

-

x µL 10x ATP Solution

-

x µL kDNA (e.g., 200 ng)

-

x µL Nuclease-free water to a final volume of (e.g., 18 µL)

-

-

Add 1 µL of this compound at various concentrations (or DMSO as a vehicle control) to the reaction tubes.

-

Initiate the reaction by adding 1 µL of human topoisomerase IIα (pre-titered to determine the optimal amount for complete decatenation).

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 5 µL of Stop Buffer/Loading Dye.

-

Load the samples onto a 1% agarose gel in TAE or TBE buffer.

-

Perform electrophoresis at a constant voltage until the dye front has migrated an appropriate distance.

-

Stain the gel with ethidium bromide and visualize under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.

DNA Cleavage Assay

This assay directly measures the formation of the stabilized topoisomerase II-DNA cleavage complex induced by this compound.

Materials:

-

Human Topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topo II Cleavage Buffer (e.g., 100 mM Tris-HCl pH 7.9, 500 mM KCl, 100 mM MgCl2, 10 mM DTT, 10 mM EDTA)

-

10x ATP Solution (10 mM)

-

This compound stock solution (in DMSO)

-

SDS (10% solution)

-

Proteinase K (20 mg/mL)

-

Loading Dye

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare a reaction mixture on ice containing:

-

x µL 10x Topo II Cleavage Buffer

-

x µL 10x ATP Solution

-

x µL supercoiled plasmid DNA (e.g., 500 ng)

-

x µL Nuclease-free water to a final volume of (e.g., 17 µL)

-

-

Add 1 µL of this compound at various concentrations (or DMSO as a vehicle control).

-

Add 2 µL of human topoisomerase IIα.

-

Incubate at 37°C for 30 minutes.

-

Stop the enzyme reaction and reveal the cleavage by adding 2 µL of 10% SDS.

-

Add 2 µL of Proteinase K and incubate at 50°C for 30 minutes to digest the protein.

-

Add loading dye and load the samples onto a 1% agarose gel.

-

Perform electrophoresis.

-

Stain and visualize the gel. The appearance of linear DNA from the supercoiled plasmid indicates DNA cleavage.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.[5][6][7]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

-

After the incubation period, add 10 µL of MTT solution to each well.[5]

-

Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Caspase Activity Assay

This assay quantifies the activity of key executioner caspases, such as caspase-3 and -7, which are activated during apoptosis induced by this compound.

Materials:

-

Cells treated with this compound

-

Control cells (untreated and vehicle-treated)

-

Caspase-Glo® 3/7 Assay System (or similar)

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate and treat with this compound as for the MTT assay.

-

At the end of the treatment period, equilibrate the plate to room temperature.

-

Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence in each well using a luminometer.

-

The luminescence signal is proportional to the amount of caspase activity.

Conclusion

This compound is a potent topoisomerase II inhibitor with a well-defined mechanism of action that leads to the induction of DNA damage, cell cycle arrest, and apoptosis in cancer cells. Its activity is mediated through the modulation of key signaling pathways, most notably the p53 and intrinsic apoptosis pathways. The experimental protocols provided in this guide offer a framework for the further investigation of this compound and other potential topoisomerase II inhibitors. A deeper understanding of its interactions with other cellular pathways, such as the MAPK and PI3K/Akt pathways, will be crucial for optimizing its therapeutic potential and for the development of novel combination therapies.

References

- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of p53 protein phosphorylation by 9-hydroxyellipticine: a possible anticancer mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of p53 Protein Phosphorylation by 9‐Hydroxyellipticine: A Possible Anticancer Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. merckmillipore.com [merckmillipore.com]

The Structure-Activity Relationship of 9-Hydroxyellipticin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 9-hydroxyellipticin derivatives, a class of potent anti-cancer agents. This document details their mechanism of action, quantitative biological data, experimental protocols for key assays, and visual representations of the involved signaling pathways.

Introduction

Ellipticine (B1684216) is a naturally occurring alkaloid that has demonstrated significant antineoplastic activity. Its derivatives, particularly those hydroxylated at the C9 position, have been the subject of extensive research to enhance their therapeutic index. The 9-hydroxy group is a critical determinant of the biological activity of these compounds, contributing to increased DNA affinity, stabilization of the topoisomerase II-DNA cleavable complex, and enhanced cytotoxicity compared to the parent compound, ellipticine.[1][2] Derivatization at the 2- and 9-positions has been a key strategy in improving the in vivo activity of this compound derivatives.[1][2]

The anti-cancer effects of this compound and its analogs are multifactorial, involving DNA intercalation, inhibition of topoisomerase II, and the formation of covalent DNA adducts.[3] Furthermore, these compounds have been shown to modulate critical cellular signaling pathways, including the p53 pathway, and have been linked to the PI3K/Akt and MAPK signaling cascades, which are central to cell survival and proliferation.

Core Structure-Activity Relationships

The planar pyridocarbazole ring system of ellipticine allows it to intercalate between DNA base pairs. The introduction of a hydroxyl group at the 9-position significantly enhances its anti-cancer properties.

Key SAR findings include:

-

The 9-Hydroxy Group: This functional group is crucial for the high cytotoxicity of these derivatives.[1] It increases the affinity for DNA and stabilizes the topoisomerase II-DNA covalent complex.[1]

-

Substitution at the N2 and C9 Positions: Modifications at these positions have led to significant improvements in the in vivo antitumor activity.[1][2] For instance, the introduction of an aminoalkyl side chain at the N2 position can enhance water solubility and bioavailability.

-

9-Hydroxylated vs. 9-Methoxylated Derivatives: 9-Hydroxylated derivatives consistently demonstrate greater in vitro cytotoxicity compared to their 9-methoxylated counterparts.[4]

-

Substitution at the C1 Position: The addition of an [(dialkylamino)alkyl]amino side chain at the C1 position has been shown to increase antitumor potency.[4]

Quantitative Data on Biological Activity

The following tables summarize the cytotoxic and topoisomerase II inhibitory activities of selected this compound derivatives and related compounds.

Table 1: Cytotoxicity of Ellipticine and its Derivatives against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Ellipticine | Human hepatocellular carcinoma (HepG2) | 4.1 | [3] |

| Ellipticine | Human breast adenocarcinoma (MCF-7) | Varies | [3] |

| Ellipticine | Human neuroblastoma (IMR-32) | Varies | [3] |

| Ellipticine | Human neuroblastoma (UKF-NB-4) | Varies | [3] |

| This compound | Varies | Generally more potent than ellipticine | [1] |

| N²-Ethyl N-methyl 5-demethyl ellipticinium bromide (Z1) | HeLa (Telomerase+) | Profoundly toxic | [5] |

| N²-Ethyl N-methyl 5-demethyl ellipticinium bromide (Z1) | Saos-2 (ALT+) | More toxic than in HeLa | [5] |

| N²-Hexyl N-methyl 5-demethyl ellipticinium bromide (Z2) | HeLa (Telomerase+) | Profoundly toxic | [5] |

| N²-Hexyl N-methyl 5-demethyl ellipticinium bromide (Z2) | Saos-2 (ALT+) | More toxic than in HeLa | [5] |

Table 2: Topoisomerase II Inhibition by Ellipticine Derivatives

| Compound | Assay Type | IC50 (µM) | Reference |

| Ellipticine | DNA cleavage | >200 | [6] |

| N-methyl-5-demethyl ellipticine (ET-1) | DNA decatenation | More potent than ellipticine | [6] |

| 2-methyl-N-methyl-5-demethyl ellipticinium iodide (ET-2) | DNA decatenation | More potent than ellipticine | [6] |

| This compound | Stabilization of Topo II-DNA complex | Crucial role of 9-OH group | [7] |

Signaling Pathways and Mechanisms of Action

The anticancer activity of this compound derivatives is mediated through the modulation of several key signaling pathways, leading to cell cycle arrest and apoptosis.

Topoisomerase II Inhibition and DNA Damage

The primary mechanism of action for this compound derivatives is the inhibition of topoisomerase II. By stabilizing the covalent complex between the enzyme and DNA, these compounds lead to the accumulation of DNA double-strand breaks, which triggers a DNA damage response.

p53 Signaling Pathway

This compound and its derivatives are known to activate the p53 signaling pathway, a critical tumor suppressor pathway. In cells with wild-type p53, these compounds can lead to the upregulation of p53, which in turn transcriptionally activates pro-apoptotic genes like Bax and cell cycle inhibitors like p21. Interestingly, some derivatives have been shown to restore wild-type function to mutant p53, expanding their therapeutic potential. There is also evidence for p53-independent apoptosis induction.

PI3K/Akt and MAPK Signaling Pathways

The PI3K/Akt and MAPK signaling pathways are crucial for cell survival, proliferation, and resistance to apoptosis. While the direct molecular targets of this compound derivatives within these pathways are still under investigation, it is hypothesized that the cellular stress induced by these compounds, such as DNA damage and oxidative stress, can lead to the modulation of these pathways, ultimately contributing to the apoptotic response. The exact nature of this modulation (activation or inhibition) may be cell-type and context-dependent.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound derivatives are provided below.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Topoisomerase II DNA Decatenation Assay

This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase II, which decatenates (unlinks) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

Materials:

-

Human Topoisomerase IIα enzyme

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II Assay Buffer

-

ATP solution

-

Stop Solution/Loading Dye (e.g., containing SDS and a tracking dye)

-

This compound derivatives

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis system and power supply

-

UV transilluminator and gel documentation system

Protocol:

-

Reaction Setup: In a microcentrifuge tube on ice, assemble the reaction mixture containing 1x assay buffer, ATP, and kDNA.

-

Compound Addition: Add the this compound derivative at various concentrations to the reaction tubes. Include a no-drug control and a no-enzyme control.

-

Enzyme Addition: Initiate the reaction by adding human topoisomerase IIα to each tube (except the no-enzyme control).

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding the stop solution/loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain. Run the gel at a constant voltage until the dye front has migrated sufficiently.

-

Visualization and Analysis: Visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated DNA with increasing concentrations of the test compound.

Conclusion

The this compound derivatives represent a promising class of anti-cancer agents with a multifaceted mechanism of action. The presence of the 9-hydroxy group is a key determinant of their enhanced biological activity. Their ability to inhibit topoisomerase II, induce DNA damage, and modulate critical signaling pathways like the p53 pathway underscores their therapeutic potential. Further research focused on elucidating the precise interactions with the PI3K/Akt and MAPK pathways will provide a more complete understanding of their mechanism of action and may guide the rational design of novel, more potent, and selective derivatives for cancer therapy.

References

- 1. Mutant p53 mediated induction of cell cycle arrest and apoptosis at G1 phase by 9-hydroxyellipticine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of p53 protein phosphorylation by 9-hydroxyellipticine: a possible anticancer mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ellipticine induces apoptosis through p53-dependent pathway in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of p53 Protein Phosphorylation by 9‐Hydroxyellipticine: A Possible Anticancer Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Growth hormone modulation of EGF-induced PI3K-Akt pathway in mice liver - PMC [pmc.ncbi.nlm.nih.gov]

9-Hydroxyellipticin: A Technical Guide to its Biochemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Hydroxyellipticin, a derivative of the plant alkaloid ellipticine, is a potent anti-cancer agent that has garnered significant interest in the field of oncology. Its primary mechanism of action involves the inhibition of DNA topoisomerase II, an essential enzyme in DNA replication and cell division. This leads to the induction of apoptosis, or programmed cell death, in cancer cells. This technical guide provides a comprehensive overview of the biochemical and physical properties of this compound, including its mechanism of action, effects on cellular signaling pathways, and key physicochemical characteristics. Detailed experimental protocols and quantitative data are presented to support further research and drug development efforts.

Physicochemical Properties

This compound is an organic heterotetracyclic compound.[1] Its fundamental physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Registry Number | 51131-85-2 | [1][2] |

| Molecular Formula | C17H14N2O | [1][2] |

| Molecular Weight | 262.31 g/mol | [1][2][3] |

| Melting Point | 355.0 °C | [2] |

| Appearance | Solid powder | [4] |

| Solubility | Water: 3 mg/mL (as hydrochloride salt) | [5] |

| Canonical SMILES | CC1=C2C=CC=NC2=C(C)C3=C1C4=C(N3)C=CC(O)=C4 | [2] |

| InChIKey | QZTWUDDGLIDXSE-UHFFFAOYSA-N | [2] |

Biochemical Properties and Mechanism of Action

Inhibition of Topoisomerase II

The primary molecular target of this compound is DNA topoisomerase II (Topo II), a nuclear enzyme crucial for resolving topological problems in DNA during replication, transcription, and chromosome segregation.[6][7] this compound acts as a Topo II inhibitor, stabilizing the covalent complex between the enzyme and DNA.[4][8] This stabilization of the "cleavable complex" prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[7][9] These DNA lesions trigger downstream cellular responses, ultimately culminating in apoptotic cell death.[9]

The inhibitory potency of this compound against Topoisomerase II is a key determinant of its cytotoxic activity.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Topo II Inhibition) | 0.97 µM | In vitro |

Cytotoxicity

This compound exhibits potent cytotoxic effects against a range of cancer cell lines. This activity is a direct consequence of its ability to induce DNA damage and apoptosis. The half-maximal inhibitory concentration (IC50) values vary depending on the cancer cell type.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Hela S-3 | Cervical Cancer | 1.6 | |

| 293T | Kidney | 1.2 | |

| Lewis Lung Carcinoma | Lung Cancer | Concentration-dependent inhibition of p53 phosphorylation from 0.1 to 100 µM | |

| SW480 | Colon Cancer | Concentration-dependent inhibition of p53 phosphorylation from 0.1 to 100 µM |

Note: The table will be populated with more specific IC50 values as they are found in the literature.

Cellular Signaling Pathways

This compound-induced cell death is primarily mediated through the intrinsic apoptotic pathway, often involving the tumor suppressor protein p53.

p53-Mediated Apoptosis

In response to DNA damage induced by this compound, the p53 protein is activated and stabilized.[8] Activated p53 acts as a transcription factor, upregulating the expression of pro-apoptotic genes.[10] One of the key targets of p53 is the BAX gene, which encodes a pro-apoptotic member of the Bcl-2 family.

Intrinsic Apoptotic Pathway

The upregulation of Bax by p53 is a critical step in initiating the intrinsic apoptotic pathway. Bax translocates to the mitochondria, where it disrupts the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase.[11] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.[11] this compound has been shown to induce the activation of caspase-9 and caspase-3.[11]

Experimental Protocols

Topoisomerase II Decatenation Assay

This assay measures the ability of this compound to inhibit the decatenation of kinetoplast DNA (kDNA) by Topoisomerase II.

Materials:

-

Human Topoisomerase II enzyme

-

Kinetoplast DNA (kDNA)

-

10x Topo II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M NaCl, 100 mM MgCl2, 10 mM DTT, 1 mg/mL BSA)

-

ATP solution (e.g., 10 mM)

-

This compound stock solution (in DMSO)

-

Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

Proteinase K

Procedure:

-

Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

-

2 µL 10x Topo II reaction buffer

-

2 µL ATP solution

-

1 µL kDNA (e.g., 200 ng)

-

Varying concentrations of this compound (and a DMSO control)

-

Distilled water to a final volume of 19 µL.

-

-

Add 1 µL of Topoisomerase II enzyme to each reaction tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 2 µL of 10% SDS.

-

Treat with proteinase K (e.g., 50 µg/mL) for 30 minutes at 37°C to digest the enzyme.

-

Add 2 µL of loading dye.

-

Load the samples onto a 1% agarose gel in TAE or TBE buffer containing a DNA stain.

-

Perform electrophoresis to separate the catenated and decatenated DNA.

-

Visualize the DNA bands under UV light. Inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles and an increase in the amount of catenated kDNA remaining in the well.

Apoptosis Assay using Annexin V/Propidium Iodide Staining and Flow Cytometry

This method quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells in appropriate culture vessels and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a DMSO control) for a specified time (e.g., 24, 48 hours).

-

Harvest the cells by trypsinization and collect any floating cells from the medium.

-

Wash the cells twice with cold PBS by centrifugation.

-

Resuspend the cell pellet in 1x binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1x binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

-

Pharmacokinetics

This compound is a known metabolite of 9-methoxyellipticine (B76651).[12] Following administration of 9-methoxyellipticine in rats, this compound is formed via O-demethylation and is excreted in the bile and urine, partly as a glucuronide conjugate.[12] The pharmacokinetic profile of 9-methoxyellipticine in rabbits is characterized by rapid initial clearance, which is significantly altered after repeated dosing.[12]

Conclusion

This compound is a promising anti-cancer agent with a well-defined mechanism of action centered on the inhibition of Topoisomerase II and the subsequent induction of p53-mediated intrinsic apoptosis. Its potent cytotoxic effects against various cancer cell lines warrant further investigation for its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this important compound. Future work should focus on obtaining a more comprehensive panel of IC50 values against diverse cancer cell lines, elucidating the full spectrum of its molecular interactions, and optimizing its pharmacokinetic properties for clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. EP0009445B1 - Process for the preparation of 9-hydroxy-ellipticine and derivatives thereof - Google Patents [patents.google.com]

- 4. 1H and 13C-NMR data of hydroxyflavone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. A Unique Topoisomerase II Inhibitor with Dose-Affected Anticancer Mechanisms and Less Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thinksrs.com [thinksrs.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 11. Topoisomerase II inhibitor 9 | TargetMol [targetmol.com]

- 12. Item - IC50 values for 21 cell lines of various tumor entities. - figshare - Figshare [figshare.com]

9-Hydroxyellipticin: A Technical Guide to its DNA Intercalation and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Hydroxyellipticin, a derivative of the plant alkaloid ellipticine (B1684216), is a potent antineoplastic agent that primarily functions through its interaction with DNA and inhibition of topoisomerase II. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role as a DNA intercalator. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways, offering a comprehensive resource for researchers in oncology and drug development.

Introduction

Ellipticine and its derivatives have long been recognized for their cytotoxic properties, with this compound emerging as a particularly promising compound due to its enhanced DNA binding affinity and potent anti-cancer activity. Its planar, aromatic structure allows it to insert between the base pairs of DNA, a process known as intercalation, which disrupts the normal helical structure and interferes with essential cellular processes like replication and transcription. Furthermore, this compound is a well-established inhibitor of topoisomerase II, an enzyme crucial for managing DNA topology. By stabilizing the topoisomerase II-DNA cleavage complex, it leads to the accumulation of double-strand breaks, ultimately triggering apoptotic cell death in cancer cells. This guide delves into the specifics of these mechanisms.

Mechanism of Action: DNA Intercalation

The interaction of this compound with DNA is a multifaceted process characterized by two primary binding modes: intercalation and a stacked binding mode in the major groove. The intercalative binding, which is favored at lower drug concentrations, involves the insertion of the planar ellipticine ring system between adjacent DNA base pairs. This insertion leads to a local unwinding of the DNA helix and an increase in its length.

Molecular dynamics simulations suggest that in the intercalated state, the pyridine (B92270) ring of this compound protrudes into the major groove, while the hydroxyl group is situated in the minor groove, forming hydrogen bonds with surrounding water molecules. This interaction does not appear to show significant DNA sequence specificity, although the stacked binding mode is more favorable for GC-rich sequences.

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound and its derivatives, providing a basis for comparison and further research.

Table 1: Topoisomerase II Inhibition and DNA Intercalation Activity

| Compound | Target | Assay | IC50 (µM) | Reference |

| This compound Derivative | Topoisomerase II | Decatenation | 0.97 | |

| This compound Derivative | DNA Intercalation | 43.51 | ||

| Ellipticine | Topoisomerase IIα | DNA Cleavage | >200 | |

| ET-1 (N-methyl-5-demethyl ellipticine) | Topoisomerase IIα | DNA Cleavage | Potent Inhibitor | |

| ET-2 (2-methyl-N-methyl-5-demethyl ellipticinium iodide) | Topoisomerase IIα | DNA Cleavage | Potent Inhibitor | |

| Doxorubicin | Topoisomerase II | 2.67 | ||

| Etoposide | Topoisomerase II | 78.4 |

Table 2: Cytotoxicity of Ellipticine and its Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Ellipticine | HepG2 (Human Hepatocellular Carcinoma) | 4.1 | |

| This compound | Lewis Lung Carcinoma, SW480 (Human Colon Cancer) | Effective at 0.1 - 100 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with DNA.

Fluorescence Spectroscopy Assay for DNA Binding

This protocol is adapted from standard fluorescence quenching methods to determine the binding affinity of this compound to DNA.

Objective: To quantify the binding constant (Kd) of this compound to DNA by measuring the quenching of its intrinsic fluorescence upon binding.

Materials:

-

This compound solution (in appropriate buffer, e.g., Tris-HCl)

-

Calf Thymus DNA (ctDNA) solution of known concentration

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

-

Prepare a series of solutions with a fixed concentration of this compound and increasing concentrations of ctDNA.

-

Measure the fluorescence emission spectrum of each solution at an excitation wavelength appropriate for this compound (e.g., around 300-320 nm).

-

Record the fluorescence intensity at the emission maximum for each sample.

-

Plot the change in fluorescence intensity as a function of the DNA concentration.

-

Analyze the data using the Stern-Volmer equation or other appropriate binding models to calculate the binding constant (Kd).

Workflow Diagram:

Caption: Workflow for determining DNA binding affinity using fluorescence spectroscopy.

Viscosity Measurement Assay

This protocol outlines the use of viscometry to demonstrate the intercalative binding of this compound to DNA.

Objective: To determine if this compound increases the viscosity of a DNA solution, which is indicative of DNA lengthening due to intercalation.

Materials:

-

Sonicated rod-like DNA fragments of uniform length

-

This compound solution

-

Viscometer (e.g., capillary viscometer)

-

Constant temperature water bath

Procedure:

-

Prepare a solution of linear DNA in a suitable buffer.

-

Measure the initial viscosity of the DNA solution.

-

Add increasing concentrations of this compound to the DNA solution, allowing for equilibration at each concentration.

-

Measure the viscosity of the solution after each addition of this compound.

-

Plot the relative viscosity (η/η₀) versus the ratio of [this compound]/[DNA].

-

An increase in relative viscosity indicates that the compound is intercalating into the DNA helix.

Workflow Diagram:

Caption: Workflow for assessing DNA intercalation using viscosity measurements.

Topoisomerase II-Mediated DNA Unwinding Assay

This assay is used to determine the effect of this compound on the catalytic activity of topoisomerase II.

Objective: To assess the ability of this compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase IIα

-

This compound solution

-

Reaction buffer (containing ATP and MgCl₂)

-

Agarose (B213101) gel electrophoresis equipment

Procedure:

-

Set up reaction tubes containing supercoiled plasmid DNA and reaction buffer.

-

Add varying concentrations of this compound to the reaction tubes.

-

Initiate the reaction by adding topoisomerase IIα.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium (B1194527) bromide). Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the control without the inhibitor.

Workflow Diagram:

Caption: Workflow for the topoisomerase II DNA unwinding assay.

Signaling Pathways

This compound exerts its cytotoxic effects by modulating key signaling pathways involved in cell cycle regulation and apoptosis, primarily through its interaction with the p53 tumor suppressor protein.

p53-Mediated Apoptosis

This compound has been shown to restore the wild-type function of mutated p53 protein. This restored p53 activity leads to the upregulation of pro-apoptotic genes such as Bax, which in turn promotes the release of cytochrome c from the mitochondria. Cytochrome c then activates the caspase cascade, leading to programmed cell death.

Signaling Pathway Diagram:

Caption: p53-mediated apoptotic pathway induced by this compound.

Cell Cycle Arrest

In addition to inducing apoptosis, the restored p53 function triggered by this compound can lead to cell cycle arrest, primarily at the G1 and G2/M phases. This is mediated by the upregulation of cyclin-dependent kinase inhibitors such as p21. p21 inhibits the activity of cyclin-CDK complexes that are necessary for cell cycle progression, thus halting cell division and preventing the proliferation of cancerous cells.

Signaling Pathway Diagram:

Caption: p53-mediated cell cycle arrest induced by this compound.

Conclusion

This compound stands out as a potent anti-cancer agent with a well-defined mechanism of action centered on DNA intercalation and topoisomerase II inhibition. Its ability to restore the function of mutant p53 adds another layer to its therapeutic potential, making it an attractive candidate for further investigation and development. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to explore the multifaceted activities of this promising compound and to design novel therapeutic strategies targeting DNA and its associated enzymes.

A Technical Guide to the Antitumor Properties of 9-Hydroxyellipticin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antitumor agent 9-Hydroxyellipticin (9-HE), a derivative of the plant alkaloid ellipticine (B1684216). It details its core mechanisms of action, summarizes its efficacy with quantitative data, and provides standardized protocols for key experimental evaluations. This document is intended to serve as a comprehensive resource for professionals engaged in oncology research and the development of novel cancer therapeutics.

Core Mechanisms of Action

This compound exerts its antitumor effects through a multi-faceted approach, primarily by targeting fundamental cellular processes required for cancer cell proliferation and survival. The principal mechanisms include the inhibition of DNA topoisomerase II, the induction of apoptosis (programmed cell death), and the arrest of the cell cycle.

Inhibition of DNA Topoisomerase II

DNA topoisomerase II is a critical enzyme that modulates the topological state of DNA, essential for processes like DNA replication and chromosome segregation.[1][2] this compound functions as a topoisomerase II "poison."[3][4] It does not inhibit the enzyme's ability to cleave double-stranded DNA but rather stabilizes the transient covalent complex formed between topoisomerase II and the DNA.[3][5] This stabilization prevents the enzyme from re-ligating the DNA break, leading to an accumulation of persistent, lethal double-strand breaks, which ultimately triggers apoptotic cell death.[4][5] The intercalating ability of ellipticine derivatives into the DNA double helix is believed to play a significant role in this process.[6][7]

Induction of Apoptosis

This compound is a potent inducer of apoptosis. One key pathway involves the p53 tumor suppressor protein. In cancer cells with mutant p53, 9-HE has been shown to restore wild-type p53 functions, possibly by inhibiting protein kinases responsible for phosphorylating the mutant protein.[8][9] This restored p53 activity leads to the transcriptional upregulation of pro-apoptotic genes like bax and the cell cycle inhibitor waf1 (p21).[8]

The subsequent increase in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome C into the cytoplasm.[10] Cytochrome C then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9.[10][11] Activated caspase-9, in turn, activates the executioner caspase, caspase-3, which cleaves critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), culminating in the characteristic morphological and biochemical hallmarks of apoptosis.[10][11]

Cell Cycle Arrest

Flow cytometry studies have demonstrated that this compound can induce cell cycle arrest, particularly in the G1 phase.[8] This G1 arrest is consistent with the observed upregulation of the cyclin-dependent kinase inhibitor p21 (waf1) mediated by restored p53 function.[8][12] By halting progression through the cell cycle, 9-HE prevents cancer cells from replicating their DNA and dividing, thereby inhibiting tumor growth. The G1 arrest subsequently leads to G1 phase-restricted apoptosis.[8]

Quantitative Efficacy Data

The cytotoxic and antitumor activity of this compound and its derivatives has been quantified in numerous preclinical and clinical studies.

In Vitro Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ellipticine and its derivatives are highly cytotoxic, killing L1210 leukemia cells at concentrations in the range of 10⁻⁸ to 10⁻⁶ M.[6]

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Ellipticine | IMR-32 | Neuroblastoma | < 1 | [13] |

| Ellipticine | UKF-NB-4 | Neuroblastoma | < 1 | [13] |

| Ellipticine | UKF-NB-3 | Neuroblastoma | < 1 | [13] |

| Ellipticine | HL-60 | Leukemia | < 1 | [13] |

| 9-methoxycanthin-6-one | A2780 | Ovarian Cancer | 4.04 ± 0.36 | [14] |

| 9-methoxycanthin-6-one | SKOV-3 | Ovarian Cancer | 5.80 ± 0.40 | [14] |

| 9-methoxycanthin-6-one | HT-29 | Colorectal Cancer | 3.79 ± 0.069 | [14] |

Note: Data for this compound specifically is often embedded within broader studies on ellipticine derivatives. The table includes data on the parent compound and a related alkaloid to provide context for potency.

In Vivo Antitumor Activity & Clinical Trials

Early clinical trials were conducted with 2-methyl-9-hydroxy ellipticinium (NSC 264-137), a derivative of 9-HE. These trials demonstrated notable activity, particularly in patients with advanced, refractory breast cancer.

| Study Phase | Cancer Type | Dosage | Patient Cohort | Objective Remission Rate | Duration of Remission | Key Side Effects | Reference |

| Phase I/II | Advanced Breast Cancer (refractory) | 80-100 mg/m²/week (1-hr IV infusion) | Patients with advanced, refractory disease | ~25% | 1-18 months | Nausea, vomiting, hypertension, muscle cramps, severe fatigue, mouth dryness | [6] |

| Phase I/II | Osteolytic Breast Cancer Metastasis | 80-100 mg/m²/week (1-hr IV infusion) | Sub-group of breast cancer patients | Particularly improved condition noted | N/A | As above | [6] |

| Case Reports | Anaplastic Thyroid Carcinoma, Ovarian Carcinoma | 80-100 mg/m²/week (1-hr IV infusion) | Individual cases | Activity observed | N/A | As above | [6] |

Key Experimental Protocols

This section outlines the methodologies for essential assays used to characterize the antitumor properties of this compound.

General Experimental Workflow

The evaluation of a potential antitumor agent like 9-HE typically follows a structured workflow, progressing from initial in vitro screening to detailed mechanistic studies and finally to in vivo validation.

Topoisomerase II Decatenation Assay

This assay measures the catalytic activity of topoisomerase II by monitoring its ability to unlink catenated (interlocked) kinetoplast DNA (kDNA) into minicircles. Catalytic inhibitors prevent this decatenation.

-

Reaction Setup : In a microcentrifuge tube, combine reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM MgCl₂, 2 mM ATP, 0.5 mM DTT), 250 ng of kDNA, and the desired concentration of this compound (or vehicle control).[15]

-

Enzyme Addition : Add purified human topoisomerase IIα enzyme to the reaction mixture.[7][15]

-

Incubation : Incubate the reaction at 37°C for 30-60 minutes.

-

Reaction Termination : Stop the reaction by adding a stop solution containing SDS and proteinase K to digest the enzyme.[15]

-

Electrophoresis : Load the samples onto a 1% agarose (B213101) gel and perform electrophoresis.[15]

-

Visualization : Stain the gel with ethidium (B1194527) bromide or a safer alternative (e.g., SYBR Safe) and visualize under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. The degree of inhibition is determined by the reduction in minicircle formation compared to the control.

Apoptosis Detection by TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[16]

-

Cell Preparation : Culture cells on glass coverslips or slides and treat with this compound for the desired time (e.g., 24-48 hours).[8] Include positive (e.g., DNase I treated) and negative controls.

-

Fixation and Permeabilization : Fix the cells with 4% paraformaldehyde, then permeabilize with a solution of Triton X-100 in sodium citrate (B86180) to allow entry of the labeling enzymes.[17]

-

Labeling Reaction : Incubate the fixed and permeabilized cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., FITC-dUTP).[18][19] The TdT enzyme adds the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.[16]

-

Washing : Rinse the samples thoroughly with PBS to remove unincorporated nucleotides.

-

Detection : If using a fluorescent label (FITC), slides can be counterstained with a nuclear stain like DAPI and mounted for observation under a fluorescence microscope.[16] Apoptotic cells will show bright green fluorescence in the nucleus.

-

Quantification : The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive nuclei relative to the total number of nuclei (DAPI-stained).

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify changes in the expression levels of specific proteins involved in the apoptotic cascade (e.g., Bcl-2 family proteins, caspases, PARP).[20][21]

-

Protein Extraction : Treat cells with this compound. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[22]

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

Gel Electrophoresis : Denature protein samples in Laemmli buffer and separate them by size using SDS-PAGE.[22]

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22]

-

Blocking : Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[22]

-

Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-cleaved-caspase-3, anti-PARP).[22][23] A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.

-

Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection : Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system or X-ray film.[22] The intensity of the bands corresponds to the amount of protein, which can be quantified using densitometry software.[24]

References

- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Control of topoisomerase II activity and chemotherapeutic inhibition by TCA cycle metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Topoisomerase II Inhibitors: The Epipodophyllotoxins | Oncohema Key [oncohemakey.com]

- 4. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Interactions of Selected Olivacine Derivatives with DNA and Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antitumor activity, pharmacology, and toxicity of ellipticines, ellipticinium, and 9-hydroxy derivatives: preliminary clinical trials of 2-methyl-9-hydroxy ellipticinium (NSC 264-137) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mutant p53 mediated induction of cell cycle arrest and apoptosis at G1 phase by 9-hydroxyellipticine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 9-Hydroxyellipticine inhibits telomerase activity in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. H9 induces apoptosis via the intrinsic pathway in non-small-cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of Caspase-9/3 and Inhibition of Epithelial Mesenchymal Transition are Critically Involved in Antitumor Effect of Phytol in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. P53-mediated cell cycle arrest and apoptosis through a caspase-3- independent, but caspase-9-dependent pathway in oridonin-treated MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics [frontiersin.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. genscript.com [genscript.com]

- 19. genscript.com [genscript.com]

- 20. Apoptosis western blot guide | Abcam [abcam.com]

- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Synthesis of 9-Hydroxyellipticine from 9-Methoxyellipticine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 9-hydroxyellipticine, a potent anti-cancer agent, from its precursor, 9-methoxyellipticine (B76651). This conversion, a critical step in the synthesis of this and related compounds, involves the demethylation of an aryl methyl ether to a phenol. This document details various methodologies, presents quantitative data for comparison, and outlines the primary mechanisms of action of 9-hydroxyellipticine.

Introduction

9-Hydroxyellipticine is a significant derivative of the ellipticine (B1684216) alkaloid, exhibiting strong cytotoxic and anti-tumor properties. Its synthesis from the more readily available 9-methoxyellipticine is a key chemical transformation. The core of this synthesis is the cleavage of the methyl ether at the C9 position of the ellipticine scaffold to yield the corresponding phenol. This guide explores several established methods for this demethylation, providing researchers with the necessary information to select the most appropriate protocol for their needs.

Synthetic Methodologies and Quantitative Data

The demethylation of 9-methoxyellipticine to 9-hydroxyellipticine can be achieved through several chemical and enzymatic methods. The choice of method often depends on the desired scale, available reagents, and tolerance of the substrate to harsh conditions. Below is a summary of the most common methods with their respective reaction parameters.

| Method | Reagent(s) | Solvent | Temperature (°C) | Reaction Time | Reported Yield (%) | Reference(s) |

| Pyridine (B92270) Hydrochloride Fusion | Pyridine hydrochloride | None (neat) | 180-210 | 30 - 90 min | Good to High | [1] |

| Boron Tribromide (BBr₃) | Boron tribromide (BBr₃) | Dichloromethane (B109758) (DCM) | -78 to room temp | 30 min - 12 h | Variable, substrate-dependent | [2][3] |

| Hydrobromic Acid (HBr) | 48% Hydrobromic acid (HBr) | Acetic acid or with a phase-transfer catalyst | 100-110 | 6 - 12 h | Good to Excellent (for analogous substrates) | [4][5] |

| Enzymatic Demethylation | Peroxidase, H₂O₂ | Aqueous buffer | Not specified | Not specified | Qualitative | [6][7] |

Note: Yields can be highly dependent on the specific reaction conditions and the scale of the reaction. The data presented for HBr is based on analogous aryl methyl ether demethylations and may require optimization for 9-methoxyellipticine.

Experimental Protocols

Demethylation using Pyridine Hydrochloride